molecular formula C24H21NO2S B2491140 6-anilino-2-(4-methoxyphenyl)-5-phenyl-2,3-dihydro-4H-thiopyran-4-one CAS No. 303997-15-1

6-anilino-2-(4-methoxyphenyl)-5-phenyl-2,3-dihydro-4H-thiopyran-4-one

Cat. No. B2491140
CAS RN: 303997-15-1
M. Wt: 387.5
InChI Key: VTOSBOIXMCTQIN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "6-anilino-2-(4-methoxyphenyl)-5-phenyl-2,3-dihydro-4H-thiopyran-4-one" typically involves multistep synthetic pathways that include the formation of thiopyran rings through cyclization reactions. Although specific details on the synthesis of this exact compound were not available, related studies highlight the general strategies for synthesizing thiopyran derivatives. For example, the synthesis of indenopyrazoles and thiopyran derivatives demonstrates the utility of cyclization reactions and the importance of substituent effects on the ring formation and the overall yield of the reaction process (Minegishi et al., 2015).

Molecular Structure Analysis

The molecular structure of thiopyran derivatives, including those similar to "this compound", typically features a planar thiopyran ring core with various substituents that influence the compound's physical and chemical properties. Crystallographic studies, such as those on related thiopyran compounds, have shown that these molecules can adopt specific conformations based on the nature and position of substituents, impacting their reactivity and interaction with biological targets (Rahmani, Pirelahi, & Ng, 2009).

Chemical Reactions and Properties

Thiopyran derivatives participate in a variety of chemical reactions, leveraging the reactivity of the thiopyran ring and its substituents. For example, bromination studies of related thiopyran compounds reveal how substituents affect the compound's reactivity towards electrophilic halogenation and subsequent transformations into other functional groups, indicating a versatile chemistry that can be tailored for specific synthetic goals (Caputo, Cattel, & Viola, 1979).

Physical Properties Analysis

The physical properties of thiopyran derivatives, including solubility, melting points, and crystal structure, are significantly influenced by the nature of the substituents attached to the thiopyran core. Studies on similar compounds highlight how structural modifications can alter these physical properties, which is crucial for the compound's application in various scientific fields (Kroulík et al., 1998).

Chemical Properties Analysis

The chemical properties of "this compound" and its derivatives, such as reactivity, stability, and interactions with biological molecules, are defined by the thiopyran core and the specific substituents. These properties are critical for the application of thiopyran derivatives in medicinal chemistry and materials science. While direct studies on the chemical properties of the specified compound are not available, related research provides insights into how variations in the thiopyran structure impact its chemical behavior (Becher, Brosndum, Hansen, & Jacobsen, 1988).

Scientific Research Applications

Stability and Structural Analysis

  • A study on the stability of thiabenzenes, including derivatives similar to the chemical , indicated enhanced stability with certain electron-donating groups, which is crucial in the development of stable compounds for various applications (Pirelahi, Abdoh, & Tavassoli, 1976).
  • Research on the crystal structure of a closely related compound, 4-(4-Methoxyphenyl)-4-methyl-2,6-diphenyl-4H-thiopyran, provided insights into its molecular conformation, which is critical for understanding the reactivity and potential applications of these molecules (Rahmani, Pirelahi, & Ng, 2009).

Synthesis and Pharmacological Evaluation

  • A study on the synthesis and pharmacological evaluation of pyrazolines based thiazolidin-4-one derivatives, which include structures analogous to 6-anilino-2-(4-methoxyphenyl)-5-phenyl-2,3-dihydro-4H-thiopyran-4-one, highlighted their potential in anti-cancer and HIV treatments (Patel et al., 2013).

Corrosion Inhibition

  • A compound structurally similar to this compound demonstrated effectiveness as a corrosion inhibitor for mild steel, suggesting potential applications in materials science and engineering (Yadav, Sinha, Kumar, & Sarkar, 2015).

Antibacterial and Anti-inflammatory Activity

properties

IUPAC Name

6-anilino-2-(4-methoxyphenyl)-5-phenyl-2,3-dihydrothiopyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO2S/c1-27-20-14-12-17(13-15-20)22-16-21(26)23(18-8-4-2-5-9-18)24(28-22)25-19-10-6-3-7-11-19/h2-15,22,25H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTOSBOIXMCTQIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)C(=C(S2)NC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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